5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
CAS No.:
Cat. No.: VC15829274
Molecular Formula: C9H14IN3
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14IN3 |
|---|---|
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H14IN3/c1-6(2)4-11-9-8(10)7(3)12-5-13-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
| Standard InChI Key | JCGHZNKNDXHSLW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=N1)NCC(C)C)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name for this compound is 5-iodo-6-methyl-N-(2-methylpropyl)pyrimidin-4-amine, reflecting its substitution pattern:
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5-position: Iodine atom (I)
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6-position: Methyl group (-CH₃)
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4-position: Isobutylamino group (-NH-CH₂-C(CH₃)₂).
Its canonical SMILES representation (CC1=C(C(=NC=N1)NCC(C)C)I) and InChIKey (JCGHZNKNDXHSLW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Molecular Properties of 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄IN₃ |
| Molecular Weight | 291.13 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 99983533 |
| SMILES | CC1=C(C(=NC=N1)NCC(C)C)I |
Structural Analysis and Analog Comparison
The iodine atom introduces steric and electronic effects distinct from non-halogenated analogs. For example, N4-isobutyl-N6-methylpyrimidine-4,6-diamine (C₉H₁₆N₄), a related compound lacking iodine, exhibits a molecular weight of 180.25 g/mol and altered hydrogen-bonding capacity . The presence of iodine in 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine may enhance binding affinity to hydrophobic enzyme pockets or nucleic acids, as observed in other iodinated heterocycles .
Synthesis and Reactivity
Synthetic Pathways
Pyrimidine derivatives are typically synthesized via:
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Ring-forming reactions: Condensation of 1,3-dicarbonyl compounds with amidines or urea derivatives.
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Functionalization: Sequential substitution reactions to introduce halogens, alkyl groups, or amino substituents .
For 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine, a plausible route involves:
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Step 1: Synthesis of 4-amino-6-methylpyrimidine via Biginelli-type condensation.
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Step 2: N-alkylation with isobutyl bromide to install the isobutylamino group.
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Step 3: Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Table 2: Comparative Halogenation Efficiency in Pyrimidines
Reactivity of Substituents
The isobutylamino group undergoes typical amine reactions (e.g., acylation, sulfonation), while the iodine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann). Notably, the methyl group at C6 sterically hinders electrophilic substitution at adjacent positions .
Biological Activity and Mechanisms
Nucleic Acid Interactions
Iodinated pyrimidines can intercalate into DNA or RNA, disrupting replication. For instance, 5-iodocytidine analogs inhibit viral polymerase activity . Computational docking studies suggest that the iodine atom in 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine could stabilize interactions with guanine-rich regions via halogen-π interactions.
Pharmacological Applications and Hypotheses
Table 3: Anti-Inflammatory Activity of Pyrimidine Analogs
| Compound | COX-2 IC₅₀ (μM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine | Not tested | - |
| 5-Chloro-N-isobutyl-6-methylpyrimidin-4-amine | 0.42 | 12.5 |
| N-isobutyl-6-methylpyrimidin-4-amine | 1.2 | 3.8 |
Anticancer Hypotheses
CDK4/6 inhibitors like palbociclib share a pyrimidin-2-amine core . Though untested, 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine could exhibit similar kinase inhibitory properties, with iodine potentially improving cell membrane permeability.
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